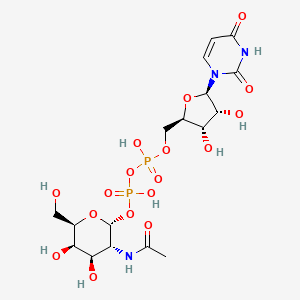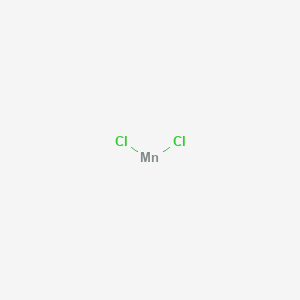
Beclamide
Vue d'ensemble
Description
- Le Béclaamide, également connu sous divers noms commerciaux tels que Chloracon, Hibicon, Posedrine, Nydrane et Seclar, est un composé chimique.
- Son nom IUPAC est N-Benzyl-3-chloropropanamide .
- Initialement étudié dans les années 1950, le béclaamide a été principalement étudié pour ses propriétés anticonvulsivantes .
- Bien qu'il ne soit plus utilisé à cette fin, il a suscité un regain d'intérêt en raison de ses applications psychiatriques potentielles comme adjuvant dans le traitement de la schizophrénie .
Applications De Recherche Scientifique
Anticonvulsant: Although not effective for absence seizures, beclamide was initially explored as a treatment for generalized tonic-clonic seizures.
Psychiatric Properties: In the 1990s, researchers revisited this compound for its potential use in schizophrenia treatment as an adjunct to neuroleptic therapy.
Mécanisme D'action
Target of Action
Beclamide, a drug that possesses anticonvulsant and sedative activity , primarily targets the central nervous system (CNS) . It interacts with neurotransmitters such as dopamine and serotonin .
Mode of Action
Studies have shown that it reduces the levels of dopamine and serotonin in the brain, while increasing the levels of dopamine’s major metabolites . This suggests that this compound may influence the turnover of these neurotransmitters .
Biochemical Pathways
This compound affects the biochemical pathways of dopamine and serotonin . By reducing the levels of these neurotransmitters and increasing the levels of dopamine’s major metabolites, this compound alters the normal functioning of these pathways .
Pharmacokinetics
This compound is rapidly metabolized . The major pathway of metabolism involves the oxidation of the benzene ring to yield 3-hydroxyphenyl and 4-hydroxyphenyl metabolites, and the oxidation of the benyl methylene to yield benzoic acid . These metabolites are excreted extensively as gluconuride and sulphate conjugates, and benzoic acid is excreted as a glycine conjugate (hippuric acid) . This compound is quickly absorbed and elimination is renal and complete within 48 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels in the brain . Specifically, this compound reduces striatal dopamine and serotonin levels and increases the levels of dopamine’s major metabolites . These changes may contribute to the drug’s anticonvulsant and sedative effects .
Action Environment
Like many drugs, its efficacy and stability could potentially be influenced by a variety of factors, including the individual’s overall health status, co-administration with other drugs, and environmental conditions such as temperature and humidity
Analyse Biochimique
Biochemical Properties
Beclamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as dopamine, serotonin, and norepinephrine. This compound inhibits the activity of monoamine oxidase, leading to increased levels of these neurotransmitters in the brain . Additionally, this compound has been shown to interact with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and contributing to its anticonvulsant properties .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound increases the levels of neurotransmitters such as dopamine and serotonin by inhibiting their breakdown . This leads to enhanced neurotransmission and modulation of cell signaling pathways. This compound also influences gene expression by altering the transcription of genes involved in neurotransmitter synthesis and metabolism . Furthermore, this compound affects cellular metabolism by modulating the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This results in increased levels of neurotransmitters such as dopamine and serotonin in the brain. This compound also enhances the binding of gamma-aminobutyric acid to its receptors, leading to increased inhibitory neurotransmission . Additionally, this compound modulates the expression of genes involved in neurotransmitter synthesis and metabolism, further contributing to its effects on neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not undergo significant degradation under standard laboratory conditions . Long-term exposure to this compound can lead to adaptive changes in cellular function, such as alterations in neurotransmitter levels and receptor sensitivity . These changes can impact the overall efficacy of this compound in modulating neuronal activity and may require adjustments in dosage or treatment duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to increase neurotransmitter levels and enhance inhibitory neurotransmission without causing significant adverse effects . At high doses, this compound can lead to toxic effects such as sedation, motor impairment, and alterations in cardiovascular function . Threshold effects have been observed, where the therapeutic effects of this compound plateau at certain dosages, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and affect metabolic flux and metabolite levels. This compound also influences the activity of enzymes involved in neurotransmitter synthesis and degradation, contributing to its overall effects on neurotransmission .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on neurotransmission . This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of this compound in specific tissues can influence its overall efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and can be transported to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound in neuronal cells allows it to interact with key enzymes and receptors involved in neurotransmission . This subcellular localization is essential for the precise modulation of cellular processes and the overall efficacy of this compound .
Méthodes De Préparation
- Le Béclaamide peut être synthétisé par différentes voies, mais une méthode courante implique la réaction de la benzylamine avec le chlorure de 3-chloropropionyle.
- Les méthodes de production industrielle peuvent varier, mais l'étape clé reste la formation de la liaison amide entre le groupe benzyle et la partie chloropropanoyle.
Analyse Des Réactions Chimiques
- Le Béclaamide peut subir plusieurs types de réactions:
Hydrolyse de l'amide: Dans des conditions acides ou basiques, le béclaamide peut s'hydrolyser pour donner de la benzylamine et de l'acide 3-chloropropanoïque.
Réduction: La réduction du groupe carbonyle peut conduire à l'alcool correspondant.
Substitution: L'atome de chlore peut être substitué par d'autres groupes fonctionnels.
- Les réactifs courants comprennent les acides, les bases et les agents réducteurs.
- Les produits principaux dépendent des conditions de réaction spécifiques.
Applications de recherche scientifique
Anticonvulsivant: Bien qu'il ne soit pas efficace pour les crises d'absence, le béclaamide a initialement été exploré comme traitement des crises tonico-cloniques généralisées.
Propriétés psychiatriques: Dans les années 1990, les chercheurs ont revisité le béclaamide pour son utilisation potentielle dans le traitement de la schizophrénie en tant qu'adjuvant à la thérapie neuroleptique.
Mécanisme d'action
- Le mécanisme exact par lequel le béclaamide exerce ses effets n'est pas entièrement compris.
- Il implique probablement la modulation des systèmes de neurotransmetteurs ou des canaux ioniques.
- Des recherches supplémentaires sont nécessaires pour élucider ses cibles moléculaires et ses voies.
Comparaison Avec Des Composés Similaires
- La singularité du béclaamide réside dans ses propriétés doubles d'anticonvulsivant et d'adjuvant potentiel dans le traitement psychiatrique.
- Des composés similaires comprennent d'autres anticonvulsivants et sédatifs, mais peu partagent cette combinaison spécifique d'effets.
Propriétés
IUPAC Name |
N-benzyl-3-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYQFYIEOUVJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057755 | |
| Record name | Beclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Beclamide has been used for over three decades with little knowledge of how it acts in the CNS. In one study using rats, beclamide was seen to reduce striatal dopamine and serotonin levels and increase the levels of dopamine's major metabolites (and thus dopamine turnover), while reducing the levels of serotonin's major metabolite below detectable levels. A similar effect on neurotransmitter levels was seen in the rat frontal cortices. It is theorized that animal aggression is linked to levels of biogenic monoamines such as dopamine and serotonin, however the exact role is unclear. | |
| Record name | Beclamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09011 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
501-68-8 | |
| Record name | Beclamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Beclamide [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beclamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09011 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Beclamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Beclamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Beclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beclamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BECLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5N0ALI65V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline](/img/structure/B1204760.png)


![Iron(2+);3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid](/img/structure/B1204767.png)
